molecular formula C13H14O2 B14482222 (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol CAS No. 66478-36-2

(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol

Cat. No.: B14482222
CAS No.: 66478-36-2
M. Wt: 202.25 g/mol
InChI Key: MGGSROJNXXYVGI-UHFFFAOYSA-N
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Description

(Bicyclo[441]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is an organic compound with a unique bicyclic structure It is characterized by its fused ring system, which includes a bicyclo[441]undeca-1,3,5,7,9-pentaene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene core, followed by functionalization to introduce the dimethanol groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dimethanol groups into corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethanol groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological applications include its use as a probe for studying molecular interactions and as a precursor for bioactive molecules. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique structure imparts desirable properties to these materials, such as enhanced stability and mechanical strength.

Mechanism of Action

The mechanism of action of (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the dimethanol groups.

    Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: A structurally related compound with a different ring system.

  • 1,6-Methano10annulene : Another compound with a similar bicyclic structure.

Uniqueness

(Bicyclo[441]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is unique due to the presence of the dimethanol groups, which impart distinct chemical and physical properties

Properties

CAS No.

66478-36-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

[7-(hydroxymethyl)-2-bicyclo[4.4.1]undeca-1,3,5,7,9-pentaenyl]methanol

InChI

InChI=1S/C13H14O2/c14-8-12-5-1-3-10-7-11(12)4-2-6-13(10)9-15/h1-6,14-15H,7-9H2

InChI Key

MGGSROJNXXYVGI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C1C(=CC=C2)CO)CO

Origin of Product

United States

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